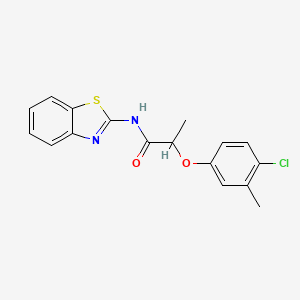![molecular formula C15H20N6O2S2 B4582419 2-{[4-烯丙基-5-(4-吗啉基甲基)-4H-1,2,4-三唑-3-基]硫代}-N-1,3-噻唑-2-基乙酰胺](/img/structure/B4582419.png)
2-{[4-烯丙基-5-(4-吗啉基甲基)-4H-1,2,4-三唑-3-基]硫代}-N-1,3-噻唑-2-基乙酰胺
描述
The compound belongs to a class of chemicals with notable pharmacological activities, with a structure that includes a 1,2,4-triazole core, a thiazole ring, and a morpholine group. This chemical framework is of interest due to its potential antimicrobial properties and its relevance in the synthesis of various biologically active compounds.
Synthesis Analysis
The synthesis process of related compounds involves multi-step reactions, starting from specific organic acids transformed into esters, then to hydrazides, and further to the desired compound through the reaction with suitable reagents in the presence of catalysts like sodium hydride (NaH) and solvents such as N,N-dimethylformamide (DMF) (Gul et al., 2017). This process showcases the complexity and the need for precision in synthesizing such compounds.
科学研究应用
抗菌应用
- 抗菌活性设计与合成: 研究表明,与目标化合物类似的含有吗啉部分的 1,2,4-三唑衍生物具有良好至中等的抗菌活性。这些研究强调了这些衍生物在解决微生物感染中的潜力 (Sahin 等人,2012).
- 针对微生物物种的合成和评估: 另一项针对 2-[[5-烷基/芳基烷基-1,3,4-恶二唑-2-基]硫代]-N-[4-(4-吗啉基)苯基]乙酰胺衍生物的研究突出了它们对选定微生物物种的活性,表明了开发新型抗菌剂的潜在途径 (Gul 等人,2017).
抗炎和镇痛应用
- 潜在的抗炎和抗伤害感受剂: 合成了一系列新的取代的 1,2,4-三唑,展示出显著的抗炎活性和优异的抗伤害感受活性。这为开发新的止痛和抗炎药物提供了一条有前景的途径 (Upmanyu 等人,2011).
抗肿瘤应用
- 合成和抗肿瘤评估: 与目标化合物类似,含有噻二唑部分的化合物已针对棉铃虫斜纹夜蛾进行了评估,强调了它们在开发具有抗肿瘤应用的新型杀虫剂方面的潜力 (Fadda 等人,2017).
- 抗菌和抗肿瘤活性的评估: 对与目标化合物具有结构相似性的利奈唑胺类分子的研究表明具有良好的抗结核活性,表明在抗结核病和其他细菌感染中具有潜在作用,并对抗肿瘤活性具有影响 (Başoğlu 等人,2012).
属性
IUPAC Name |
2-[[5-(morpholin-4-ylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S2/c1-2-4-21-12(10-20-5-7-23-8-6-20)18-19-15(21)25-11-13(22)17-14-16-3-9-24-14/h2-3,9H,1,4-8,10-11H2,(H,16,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDITYZDEYNANSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(morpholin-4-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-({[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B4582338.png)


![3-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B4582366.png)
![N-(4-acetylphenyl)-3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4582376.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)thiourea](/img/structure/B4582390.png)
acetonitrile](/img/structure/B4582397.png)

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4582404.png)
![1-[(4-chlorophenyl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole](/img/structure/B4582409.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4582438.png)
![4-[(3,5-dimethylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4582446.png)